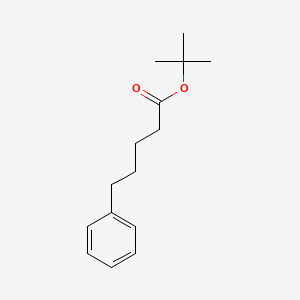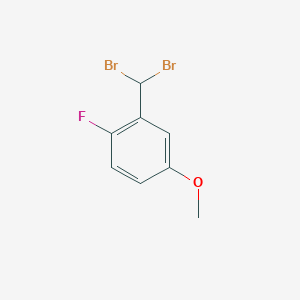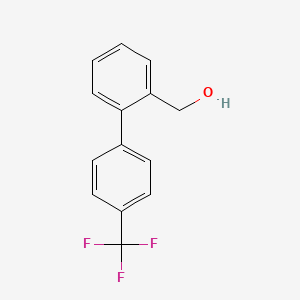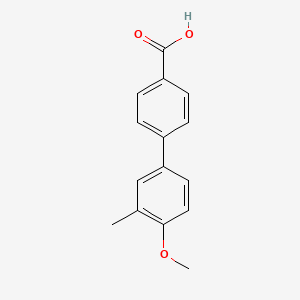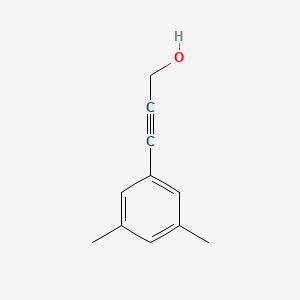
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
Descripción general
Descripción
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-2-ol) is a synthetic compound that is used in a variety of scientific applications. 3-DMPP-2-ol is a versatile compound that can be used in a variety of laboratory experiments and scientific research. It has been used to synthesize a range of compounds, as well as for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chiral Separation in Liquid Chromatography
Compounds similar to “3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol” have been used in the chiral separation of imino-hesperetin compounds in liquid chromatography . The carbon chain length of these compounds can greatly impact the resolution of the derivatives .
Catalyst for Heck Reactions
The compound could potentially be used as a catalyst for Heck reactions. Heck reactions are a type of carbon-carbon coupling reaction, commonly used in the synthesis of organic molecules . The use of palladium-catalyzed Heck reactions has become an indispensable tool in organic synthesis .
Pharmaceutical Applications
Given the structural similarity to flavonoids, this compound could potentially have various pharmacological effects. Flavonoids extracted from citrus fruits have been used in traditional Chinese medicine for the treatment of colds, stomachaches, and coughs . They have also been found to reduce neuronal cell death through antioxidant properties .
Alzheimer’s Disease Prevention
The compound could potentially be used in the prevention of Alzheimer’s disease. Flavonoids, which are structurally similar, have been found to possess potential preventive effects against Alzheimer’s disease progression .
Anti-inflammatory Properties
The compound could potentially have anti-inflammatory properties. Flavonoids have been found to possess anti-inflammatory properties .
Cancer Prevention
The compound could potentially be used in the prevention of cancer. Flavonoids have been found to possess properties that could prevent cancer .
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFULTQAPOJNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

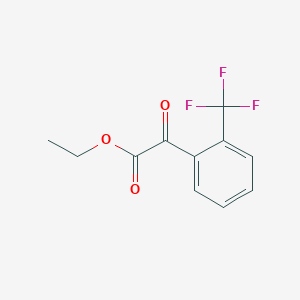



![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)
